N-(1-(4-Cyanophenyl)ethylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(4-Cyanophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound that features a cyanophenyl group and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Cyanophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-cyanobenzaldehyde with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Cyanophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1-(4-Cyanophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyanophenyl)benzenesulfonamide
- N-(4-Cyanophenyl)ethylidene-4-methylbenzenesulfonamide
- N-(4-Cyanophenyl)ethylidene-4-chlorobenzenesulfonamide
Uniqueness
N-(1-(4-Cyanophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyanophenyl group and the methylbenzenesulfonamide moiety allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(NE)-N-[1-(4-cyanophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-3-9-16(10-4-12)21(19,20)18-13(2)15-7-5-14(11-17)6-8-15/h3-10H,1-2H3/b18-13+ |
InChI Key |
ORFJAYFRBJXTGO-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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